Heptadecan-9-yl 4-(methylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate
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Overview
Description
Heptadecan-9-yl 4-(methylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 4-(methylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate involves multiple steps, including the formation of amide bonds, ether linkages, and the incorporation of various side chains. The general synthetic route can be summarized as follows:
Formation of the Core Structure: The core structure is synthesized by reacting a heptadecan-9-yl derivative with a suitable amine to form the amide bond.
Incorporation of the Methylamino Group: The methylamino group is introduced through a nucleophilic substitution reaction.
Addition of the Nonyloxy Group: The nonyloxy group is added via an etherification reaction.
Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, automated reaction systems, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 4-(methylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Heptadecan-9-yl 4-(methylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and functional groups.
Materials Science: It is explored for use in the development of novel materials with specific properties, such as hydrophobicity or conductivity.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 4-(methylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl derivatives: Compounds with similar heptadecan-9-yl groups but different functional groups.
Methylamino derivatives: Compounds containing the methylamino group with varying side chains.
Nonyloxy derivatives: Compounds with the nonyloxy group and different core structures.
Uniqueness
Heptadecan-9-yl 4-(methylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate is unique due to its combination of functional groups and the resulting properties
Properties
Molecular Formula |
C48H96N4O5 |
---|---|
Molecular Weight |
809.3 g/mol |
IUPAC Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N-methoxy-N'-methylcarbamimidoyl)amino]propyl]amino]octanoate |
InChI |
InChI=1S/C48H96N4O5/c1-6-9-12-15-18-27-34-44-56-46(53)38-30-23-19-25-32-41-52(43-35-40-50-48(49-4)51-55-5)42-33-26-20-24-31-39-47(54)57-45(36-28-21-16-13-10-7-2)37-29-22-17-14-11-8-3/h45H,6-44H2,1-5H3,(H2,49,50,51) |
InChI Key |
ADRZXDCXOCKJRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC(=NC)NOC |
Origin of Product |
United States |
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